2-Amino-4-fluoro-4-methylpentanoic acid is a chiral amino acid with the molecular formula and a molar mass of approximately 149.16 g/mol. This compound is characterized by the presence of a fluorine atom at the 4-position of the pentanoic acid chain, which imparts unique chemical and biological properties compared to other amino acids. The compound is primarily utilized in medicinal chemistry and as a tracer in positron emission tomography imaging due to its structural similarities to naturally occurring amino acids.
2-Amino-4-fluoro-4-methylpentanoic acid can be classified under the category of fluorinated amino acids. Its synthesis often involves methods that utilize fluorination techniques to introduce the fluorine atom into the molecular structure. The compound is significant in both organic synthesis and biological research, particularly in studies involving enzyme interactions and imaging techniques.
The synthesis of 2-amino-4-fluoro-4-methylpentanoic acid can be achieved through several routes:
The synthesis typically involves multiple steps, including protection-deprotection strategies for functional groups to prevent unwanted reactions during synthesis. For example, protecting groups may be used for the carboxylic acid or amino groups during various reaction phases.
The molecular structure of 2-amino-4-fluoro-4-methylpentanoic acid features:
The compound has a specific stereochemistry, with (S)-enantiomer being more prevalent in biological applications. The presence of the fluorine atom enhances its lipophilicity and stability compared to non-fluorinated analogs.
2-Amino-4-fluoro-4-methylpentanoic acid can participate in various chemical reactions:
Each reaction pathway requires specific conditions:
The mechanism of action for 2-amino-4-fluoro-4-methylpentanoic acid involves its interaction with various molecular targets, such as enzymes or receptors. The fluorine atom increases binding affinity through strong hydrogen bonds and electrostatic interactions, while the amino group facilitates nucleophilic or electrophilic reactions. The carboxylic acid group can form ionic or covalent bonds with target molecules, modulating protein activity and influencing biochemical pathways.
Relevant data indicates that the presence of fluorine enhances its metabolic stability and bioavailability compared to non-fluorinated counterparts .
2-Amino-4-fluoro-4-methylpentanoic acid has several notable applications:
The synthesis of enantiomerically pure 2-amino-4-fluoro-4-methylpentanoic acid (CAS 857026-04-1) represents a significant challenge in fluorinated amino acid chemistry due to the stereoelectronic influence of the fluorine atom on reaction pathways. This tert-alkyl fluoride compound, also known as (S)-2-amino-4-fluoro-4-methylpentanoic acid or 4-fluoro-L-leucine, has been synthesized through biomimetic enantioselective approaches that leverage chiral catalysts to control absolute stereochemistry. The molecular framework features a quaternary carbon bearing a fluorine atom at the γ-position relative to the carboxylic acid functionality, with the chiral center predominantly in the (S)-configuration to mimic natural L-amino acid geometry [1] [2] [6].
Recent advances have demonstrated the efficacy of chiral quinine-derived organocatalysts in facilitating enantioselective [1,3]-proton shift reactions of fluorinated imine precursors. In one notable biomimetic approach, researchers achieved up to 95% enantiomeric excess (ee) using cinchona alkaloid catalysts bearing free phenolic hydroxyl groups. These catalysts operate through a dual hydrogen-bonding mechanism: (1) the quinuclidine nitrogen activates the imine functionality, while (2) the phenolic oxygen coordinates with the amide proton of the substrate. This precise molecular recognition creates a stereodifferentiating environment for intramolecular proton transfer, establishing the chiral center with high fidelity. Computational studies of the transition state reveal that the fluorine atom's stereoelectronic properties significantly influence the conformational flexibility of the substrate, necessitating careful catalyst design to accommodate the steric bulk of the gem-dimethyl-fluorinated moiety [5].
Alternative enzymatic approaches have been explored but face limitations due to the poor compatibility of traditional biocatalysts with the highly electrophilic character of fluorinated substrates. However, engineered transaminases show promise for the asymmetric amination of the corresponding 4-fluoro-4-methyl-2-oxopentanoic acid precursor. The fluorine atom's strong inductive effect lowers the pK~a~ of the α-proton in the substrate (predicted pK~a~ 2.18 ± 0.23), increasing its acidity but simultaneously creating challenges in substrate recognition by enzyme active sites evolved for natural amino acid biosynthesis [2] [6].
Table 1: Enantioselective Synthetic Approaches to 2-Amino-4-fluoro-4-methylpentanoic Acid Derivatives
Method | Catalyst/Reagent | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Biomimetic [1,3]-proton shift | Chiral quinine derivative G | 87 | 95 | High stereoselectivity, mild conditions |
Catalytic asymmetric hydrogenation | Pd/BINAP complexes | 65-80 | 85-90 | Well-established methodology |
Enzymatic resolution | Modified transaminases | 40-55 | >99 | Theoretical 100% ee possible |
Chiral auxiliary approach | Oppolzer's sultam | 75 | 98 | Predictable stereocontrol |
The catalytic asymmetric synthesis of fluorinated analogs of branched-chain amino acids requires innovative strategies to overcome the unique steric and electronic challenges presented by the fluorine substituent. For 2-amino-4-fluoro-4-methylpentanoic acid—a structural analog of leucine—the quaternary carbon bearing fluorine disrupts traditional enolization pathways used in conventional amino acid synthesis. The most successful approaches employ catalytic asymmetric methods that construct the stereogenic center through chiral induction rather than resolution [5].
Chiral phase-transfer catalysis (PTC) has emerged as a powerful method for the alkylation of fluorinated glycine equivalents. In this approach, N-protected 4-fluoro-4-methyl-2-amidomalonate derivatives undergo diastereoselective alkylation under phase-transfer conditions using cinchonidinium-derived catalysts. The fluoroalkyl group's strong inductive effect enhances the acidity of the α-proton, facilitating deprotonation at lower temperatures (-78°C) and minimizing racemization. This strategy has achieved diastereomeric ratios exceeding 20:1 for sterically demanding alkyl halides, though the subsequent decarboxylation steps required to obtain the free amino acid can erode enantiopurity if not carefully controlled [5] [7].
Palladium-catalyzed asymmetric allylic alkylation provides an alternative route to β-fluorinated amino acids. Fluorinated allylic electrophiles, such as 4-fluoro-4-methylpent-2-enyl acetate, react with glycine equivalents under chiral Pd(0) catalysis to afford protected amino acids with 85-90% ee. The fluorine atom's electronic influence on the π-allyl intermediate significantly impacts regioselectivity, favoring the γ-substituted product that leads to the desired branched-chain amino acid structure. Subsequent ozonolysis and reductive workup yield the target compound without epimerization [5].
Recent advances in photoredox catalysis have enabled radical-based approaches to fluorinated amino acids. Visible-light-mediated decarboxylative fluorination of N-protected leucine derivatives provides direct access to 4-fluoro-4-methyl compounds. Chiral copper complexes effectively control stereochemistry during the radical recombination step, though enantioselectivities currently lag behind alternative methods (typically 70-80% ee). The mechanism involves single-electron oxidation of a carboxylate intermediate, decarboxylation to generate an α-amino radical, which then couples with a fluorine source. The stability of the tertiary carbon radical intermediate at the 4-position enhances reaction efficiency [5].
The incorporation of 2-amino-4-fluoro-4-methylpentanoic acid into peptide chains via solid-phase synthesis requires specialized protocols to address the unique steric and electronic properties of this fluorinated residue. The fluorine atom's strong electron-withdrawing character (σ~I~ = 0.50) significantly reduces the nucleophilicity of the nitrogen atom, necessitating extended coupling times and activated coupling reagents for efficient amide bond formation. Additionally, the tertiary carbon bearing fluorine creates steric congestion that can impede access to the carboxyl group during activation [3] [4] [9].
Standard Fmoc-protocols employ N-Fmoc-(S)-2-amino-4-fluoro-4-methylpentanoic acid (CAS 2166017-06-5) as the building block, typically coupled at 2-5× excess relative to the resin-bound peptide chain. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) serve as superior activating agents compared to carbodiimides, providing coupling efficiencies >95% within 1-2 hours when supplemented with 1-hydroxy-7-azabenzotriazole (HOAt). The steric bulk of the gem-dimethyl-fluorinated moiety necessitates the use of polar aprotic solvents such as N-methylpyrrolidone (NMP) rather than dimethylformamide (DMF) to ensure complete solvation of the reagent [3] [9].
The fluorine substituent significantly influences the conformational preferences of peptides during synthesis and folding. In model helical peptides, 4-fluoro-L-leucine exhibits a strong preference for the gauche conformation (φ ≈ -60°) due to stabilizing hyperconjugative interactions between the C-F σ* orbital and adjacent carbonyl groups. This conformational bias promotes α-helix formation, with circular dichroism studies showing a 25-30% increase in helicity compared to leucine-containing analogs at identical positions. The fluorinated residue also demonstrates enhanced resistance to proteolytic degradation, particularly against chymotrypsin-like enzymes that typically target hydrophobic residues, due to the altered electronic properties of the side chain [4] [5] [9].
Table 2: Solid-Phase Synthesis Parameters for 4-Fluoro-L-leucine Incorporation
Parameter | Standard Amino Acids | 4-Fluoro-L-leucine | Optimized Conditions |
---|---|---|---|
Coupling Reagent | HBTU/DIC | HATU/HOAt | HATU (5 eq), HOAt (5 eq) |
Activation Time | 1-5 minutes | 15-20 minutes | Pre-activation recommended |
Coupling Time | 30-60 minutes | 60-120 minutes | 90 minutes optimal |
Solvent System | DMF | NMP/DMF (4:1) | Enhanced solubility |
Fmoc Deprotection | 20% piperidine in DMF | 20% piperidine in DMF | Standard protocol sufficient |
Side-Chain Protection | tert-butyl often required | Unprotected possible | Stability allows minimal protection |
Post-synthetic handling requires consideration of the acid lability introduced by the fluorine substituent. Standard cleavage cocktails (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H~2~O) must be limited to 1-2 hours at room temperature to prevent defluorination, which proceeds through an E1 elimination mechanism catalyzed by strong acids. For peptides containing multiple fluorinated residues, milder cleavage conditions employing 1% TFA in dichloromethane with extended reaction times (12-18 hours) preserve the C-F bonds while achieving complete resin cleavage. Purification by reversed-phase HPLC should utilize mobile phases buffered near neutrality (pH 6.5-7.5) to minimize acid-catalyzed decomposition during purification [3] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4